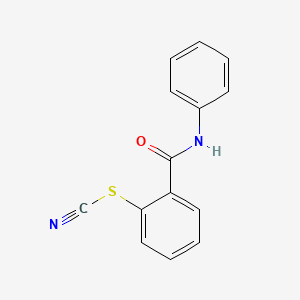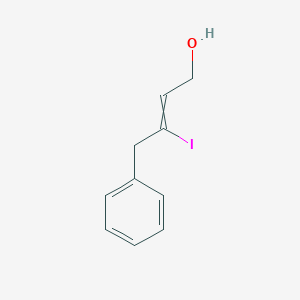
3-Iodo-4-phenylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Iodo-4-phenylbut-2-en-1-ol is an organic compound that belongs to the class of iodoalkenes. It is characterized by the presence of an iodine atom attached to a butenol structure with a phenyl group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenylbut-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 4-phenylbut-2-en-1-ol. This can be done using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature.
Another method involves the use of a palladium-catalyzed coupling reaction between 4-phenylbut-2-en-1
Properties
CAS No. |
63093-33-4 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-iodo-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H11IO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-6,12H,7-8H2 |
InChI Key |
FFXRCFVOPUHRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
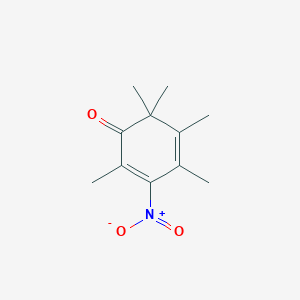

![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
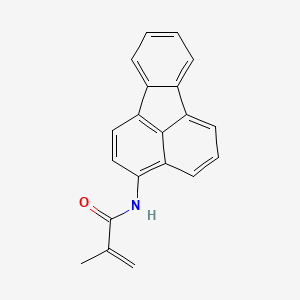
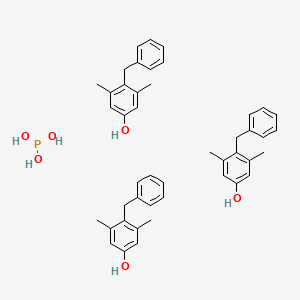
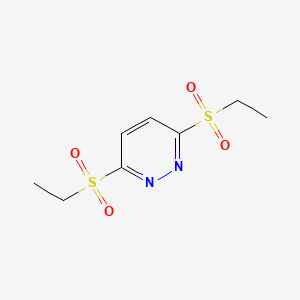

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
